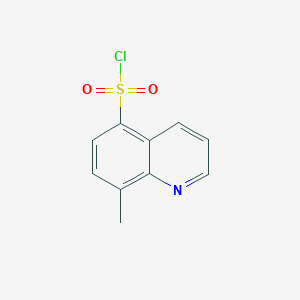

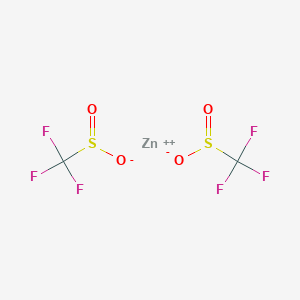

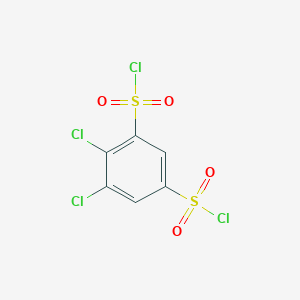

![molecular formula C7H9NS B1355546 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine CAS No. 62019-71-0](/img/structure/B1355546.png)

4,5,6,7-Tetrahydrothieno[2,3-c]pyridine

説明

“4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride” is an off-white to cream powder . It is used as an intermediate for APIs such as Clopidogrel and Prasugrel . It is also a novel thienopyridine prodrug with demonstrated inhibition of platelet aggregation and activation .

Synthesis Analysis

A series of 6-tosyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide analogues are synthesized by conventional techniques . The one-pot Gewald reaction applied to commercially available 4-methyl/phenylcyclohexanone, N-acetyl-4-piperidone or methoxy/ethoxycarbonyl-4-piperidone with an activated nitrile (malonitrile or a cyanoacetate, such as methyl/ethyl/t-butylcyanoacetate) and elemental sulfur in refluxing methanol or ethanol in the presence of triethylamine (TEA) as base furnished 2-amino-3-cyano/alkoxycarbonyl-6-substituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridines .

Molecular Structure Analysis

The molecular structure of “4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride” is characterized by elemental analysis, IR, MS, 1H, and 13C NMR .

科学的研究の応用

Antitubulin Agents

4,5,6,7-Tetrahydrothieno[2,3-c]pyridine has been used in the synthesis of new antitubulin agents . These agents inhibit cancer cell growth with IC50 values ranging from 1.1 to 4.7 μM against a panel of three cancer cell lines . Their interaction with tubulin at micromolar levels leads to the accumulation of cells in the G2/M phase of the cell cycle and to an apoptotic cell death .

Induction of Apoptosis

Compounds derived from 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine, such as the 2-(3′,4′,5′-trimethoxyanilino)-3-cyano-6-methoxycarbonyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivative 3a and its 6-ethoxycarbonyl homologue 3b, have been found to be very effective in the induction of apoptosis in a dose-dependent manner .

Antifungal and Antibacterial Activities

4,5,6,7-Tetrahydrothieno[2,3-c]pyridine derivatives have been synthesized and evaluated for their antifungal and antibacterial activities on various strains of fungi and bacteria .

Anti-inflammatory, Vasodilator and Blood Platelet Aggregation Inhibitory Action

4,5,6,7-Tetrahydrothieno[2,3-c]pyridine and its derivatives have shown varied biological activities like anti-inflammatory, vasodilator and blood platelet aggregation inhibitory action .

Synthesis of Drug or Drug Intermediates

4,5,6,7-Tetrahydrothieno[2,3-c]pyridine is an important class of heterocyclic nucleus. Various 4,5,6,7-tetrahydrothieno pyridine derivatives have been synthesized and evaluated for various biological activities in different models with desired findings .

Key Intermediate in the Synthesis of Antiplatelet Drug Clopidogrel

作用機序

Target of Action

4,5,6,7-Tetrahydrothieno[2,3-c]pyridine is a heterocyclic compound that has been found to exhibit significant antibacterial activity . The primary targets of this compound are bacterial cells, specifically Staphylococcus aureus (SA) and Escherichia coli (EC) . These bacteria are common pathogens responsible for various infections in humans.

Mode of Action

It is known that the compound interacts with its targets (sa and ec) and inhibits their growth . The antibacterial activity of the compound is likely to depend to a large extent on its electronic structure .

Result of Action

The primary result of the action of 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine is the inhibition of the growth of SA and EC . This leads to a decrease in the bacterial population, thereby mitigating the infections caused by these pathogens.

Action Environment

The action of 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine can be influenced by various environmental factors. For instance, the compound should be stored under an inert atmosphere at 2–8°C to maintain its stability . Furthermore, the compound’s efficacy could potentially be affected by factors such as pH, temperature, and the presence of other substances in the environment.

特性

IUPAC Name |

4,5,6,7-tetrahydrothieno[2,3-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NS/c1-3-8-5-7-6(1)2-4-9-7/h2,4,8H,1,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXNOEHIMWZDRTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20491517 | |

| Record name | 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20491517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5,6,7-Tetrahydrothieno[2,3-c]pyridine | |

CAS RN |

62019-71-0 | |

| Record name | 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20491517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4H,5H,6H,7H-thieno[2,3-c]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How do 4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives interact with tubulin?

A1: Certain derivatives, like 2-(3′,4′,5′-trimethoxyanilino)-3-cyano-6-methoxycarbonyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine (3a) and its 6-ethoxycarbonyl homologue (3b), exhibit antiproliferative activity by binding to the colchicine site of tubulin. [] This interaction disrupts microtubule dynamics, ultimately leading to cell cycle arrest and apoptosis in cancer cells. []

Q2: What are the downstream effects of inhibiting tumor necrosis factor-alpha (TNF-α) production using 4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives?

A2: While specific downstream effects depend on the biological context, inhibiting TNF-α production generally leads to a reduction in inflammation. This mechanism holds promise for treating inflammatory diseases like rheumatoid arthritis. [, , , ]

Q3: Is there information available about the molecular formula, weight, and spectroscopic data of specific 4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives?

A3: Yes, many research articles provide detailed characterization data for newly synthesized derivatives. For instance, (E)-ethyl 6-benzyl-2-[(cyclopropylmethylamino)(4-fluorophenylamino)methyleneamino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate ethanol monosolvate (C28H31FN4O2S·C2H6O, Mr=552.70) was characterized using single-crystal X-ray diffraction, revealing its crystal structure and confirming its molecular formula and weight. [] Other studies utilize techniques like IR, 1H NMR, and MS for structural elucidation of synthesized derivatives. [, , ]

Q4: Has the performance and application of 4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives under various conditions been investigated?

A4: While specific data on material compatibility is limited within the provided research, the stability of these compounds has been explored. For example, the impact of different solvents on the electronic and optical properties of Ni(II), Zn(II), and Fe(II) complexes of a 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-derived Schiff base was investigated. [] This study highlights the influence of environmental factors on the properties of these compounds.

Q5: Are there studies exploring the catalytic properties of 4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives?

A5: The provided research focuses primarily on the biological activity of these compounds. Catalytic properties are not extensively explored within these studies.

Q6: How is computational chemistry used to study 4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives?

A6: Computational techniques play a crucial role in understanding these compounds. For example, 3D-QSAR models, including CoMFA and CoMSIA, have been developed to predict the anti-mycobacterial activity of 2,6-disubstituted 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide derivatives. [] Additionally, molecular docking studies are frequently employed to investigate the binding modes and interactions of these derivatives with their biological targets, such as tubulin and the adenosine A1 receptor. [, ]

Q7: How do modifications to the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine scaffold influence biological activity?

A7: SAR studies are central to optimizing the biological activity of these compounds. For instance, researchers investigated the impact of introducing a 3′,4′,5′-trimethoxyanilino moiety and cyano or alkoxycarbonyl groups at specific positions on the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine scaffold. [] These modifications resulted in derivatives like 3a and 3b with potent antiproliferative activity against cancer cell lines. [] Similarly, exploring the SAR of diarylthiophene derivatives, structurally related to 4,5,6,7-tetrahydrothieno[2,3-c]pyridines, led to the identification of potent TNF-α production inhibitors. []

Q8: Are there studies focusing on enhancing the stability, solubility, or bioavailability of 4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives through formulation strategies?

A8: While the provided research primarily focuses on synthesis and biological evaluation, some studies touch upon formulation aspects. For instance, the hydrochloride salt of 2-amino-3-ethoxycarbonyl-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine (Y-3642) was investigated for its pharmacological properties, implying a formulation strategy to enhance its solubility and bioavailability. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

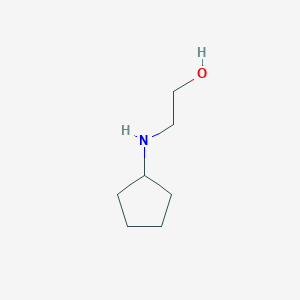

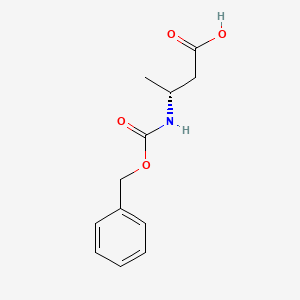

![3-Chloro-2,6,6-trimethylbicyclo[3.1.1]heptane](/img/structure/B1355479.png)